Lactic acid, cyclohexyl ester Lactic acid, cyclohexyl ester
Brand Name: Vulcanchem
CAS No.: 68791-95-7
VCID: VC18925173
InChI: InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Lactic acid, cyclohexyl ester

CAS No.: 68791-95-7

Cat. No.: VC18925173

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Lactic acid, cyclohexyl ester - 68791-95-7

Specification

CAS No. 68791-95-7
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name cyclohexyl 2-hydroxypropanoate
Standard InChI InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3
Standard InChI Key MLXVQJMYSKICMT-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OC1CCCCC1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Lactic acid, cyclohexyl ester is systematically named cyclohexyl 2-acetyloxypropanoate, reflecting its esterification of lactic acid with cyclohexanol. The IUPAC name derives from its propanoate backbone substituted with acetyloxy and cyclohexyl groups . Its structure features:

  • A central propanoate chain (CH3CH(OAc)COO\text{CH}_3\text{CH}(\text{OAc})\text{COO})

  • A cyclohexyl group (C6H11\text{C}_6\text{H}_{11}) attached via an ester linkage

The 3D conformation reveals intramolecular hydrogen bonding between the acetyloxy and ester carbonyl groups, influencing its reactivity .

Spectroscopic and Stereochemical Data

  • SMILES: CC(C(=O)OC1CCCCC1)OC(=O)C

  • Chirality: While lactic acid itself is chiral (L/D enantiomers), the esterification process may yield racemic mixtures unless stereoselective synthesis is employed . Patents describe methods to achieve >99% enantiomeric purity via crystallization .

Synthesis and Industrial Production

Catalytic Esterification Methods

Industrial synthesis typically involves esterifying lactic acid with cyclohexanol under acidic conditions. Key methodologies include:

Direct Esterification

  • Catalyst-free process: Reaction at 130–250°C under autogenous pressure (5–25 kg/cm²) converts lactic acid oligomers directly into esters .

  • Yield: 80–89% after 5–11 hours, with water removal via azeotropic distillation .

Fermentation-Derived Routes

  • Calcium lactate from microbial fermentation is reacted with cyclohexanol in the presence of HCl, achieving 89% yield .

  • Advantage: Utilizes renewable substrates, aligning with green chemistry principles .

Purification Techniques

  • Melt crystallization: Reduces free acid content to <0.02% and enhances optical purity to >99.9% .

  • Solvent extraction: Separates ester from aqueous byproducts using toluene or hexane .

Physicochemical Properties

Thermodynamic and Physical Constants

PropertyValueSource
Melting Point316.55 K (43.4°C)
Boiling Point592.90 K (319.75°C)
Density (25°C)1.05–1.10 g/cm³
Vapor Pressure (25°C)0.003 mmHg
logP (Octanol-Water)1.243
SolubilityMiscible in ethanol, insoluble in water

Spectroscopic Profiles

  • IR: Strong absorption at 1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) .

  • NMR:

    • 1H^1\text{H}: δ 1.2–1.8 (cyclohexyl protons), δ 2.1 (acetyl CH₃), δ 4.8 (ester CH) .

    • 13C^{13}\text{C}: δ 170.5 (ester carbonyl), δ 21.0 (acetyl CH₃) .

Recent Advances and Future Directions

Catalytic Innovations

  • Enzyme-mediated synthesis: Lipase-catalyzed routes achieve 92% yield at 50°C, reducing energy input .

Sustainability Initiatives

  • Waste valorization: Conversion of lignocellulosic biomass into cyclohexanol for ester production .

Unexplored Domains

  • Electrolyte applications: Potential as a green solvent in lithium-ion batteries due to high dielectric constant (ε=15.2\varepsilon = 15.2) .

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